molecular formula C27H55N5O3 B12674973 (S)-N,N'-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide CAS No. 73067-87-5

(S)-N,N'-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide

Cat. No.: B12674973
CAS No.: 73067-87-5
M. Wt: 497.8 g/mol
InChI Key: ZXLBXQMOLJCJSN-DEOSSOPVSA-N
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Description

(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a glutaramide backbone substituted with dimethylamino and oxododecyl groups. Its molecular formula is C27H54N4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of glutaramic acid with 1-oxododecyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dimethylamino groups may facilitate interactions with nucleic acids, while the oxododecyl group enhances membrane permeability, allowing the compound to enter cells more efficiently.

Comparison with Similar Compounds

Similar Compounds

  • Methyl trimethyl-3-[(1-oxododecyl)amino]propylammonium sulphate
  • Trimethyl-3-[(1-oxododecyl)amino]propylammonium chloride
  • Ethyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium ethyl sulphate

Uniqueness

(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

73067-87-5

Molecular Formula

C27H55N5O3

Molecular Weight

497.8 g/mol

IUPAC Name

(2S)-N,N'-bis[3-(dimethylamino)propyl]-2-(dodecanoylamino)pentanediamide

InChI

InChI=1S/C27H55N5O3/c1-6-7-8-9-10-11-12-13-14-17-26(34)30-24(27(35)29-21-16-23-32(4)5)18-19-25(33)28-20-15-22-31(2)3/h24H,6-23H2,1-5H3,(H,28,33)(H,29,35)(H,30,34)/t24-/m0/s1

InChI Key

ZXLBXQMOLJCJSN-DEOSSOPVSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCN(C)C)C(=O)NCCCN(C)C

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCN(C)C)C(=O)NCCCN(C)C

Origin of Product

United States

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